BenchChemオンラインストアへようこそ!

Ethyl 2-amino-4-(2,5-difluorophenyl)-1,3-thiazole-5-carboxylate

Physicochemical property profiling Lipophilicity optimization Medicinal chemistry triage

Ethyl 2-amino-4-(2,5-difluorophenyl)-1,3-thiazole-5-carboxylate (CAS 887267-76-7) is a fluorinated heterocyclic compound belonging to the 2-amino-4-arylthiazole-5-carboxylate class, characterized by a thiazole core bearing a 2,5-difluorophenyl substituent at the 4-position, a free 2-amino group, and an ethyl ester at the 5-position. With a molecular weight of 284.28 g·mol⁻¹ (C₁₂H₁₀F₂N₂O₂S), the compound is cataloged as a Fluorinated Ester and is supplied by multiple vendors as a research-grade intermediate (typical purity ≥98%).

Molecular Formula C12H10F2N2O2S
Molecular Weight 284.28 g/mol
CAS No. 887267-76-7
Cat. No. B3043608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-(2,5-difluorophenyl)-1,3-thiazole-5-carboxylate
CAS887267-76-7
Molecular FormulaC12H10F2N2O2S
Molecular Weight284.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)N)C2=C(C=CC(=C2)F)F
InChIInChI=1S/C12H10F2N2O2S/c1-2-18-11(17)10-9(16-12(15)19-10)7-5-6(13)3-4-8(7)14/h3-5H,2H2,1H3,(H2,15,16)
InChIKeyTYEUHQMBUOFIMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-4-(2,5-Difluorophenyl)-1,3-Thiazole-5-Carboxylate (CAS 887267-76-7): A Fluorinated 2-Aminothiazole Building Block for Medicinal Chemistry Procurement


Ethyl 2-amino-4-(2,5-difluorophenyl)-1,3-thiazole-5-carboxylate (CAS 887267-76-7) is a fluorinated heterocyclic compound belonging to the 2-amino-4-arylthiazole-5-carboxylate class, characterized by a thiazole core bearing a 2,5-difluorophenyl substituent at the 4-position, a free 2-amino group, and an ethyl ester at the 5-position . With a molecular weight of 284.28 g·mol⁻¹ (C₁₂H₁₀F₂N₂O₂S), the compound is cataloged as a Fluorinated Ester and is supplied by multiple vendors as a research-grade intermediate (typical purity ≥98%) . The 2-aminothiazole scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with derivatives reported to exhibit 5-lipoxygenase (5-LOX) inhibition, antileukemic activity, and kinase inhibitory properties [1][2].

Why Ethyl 2-Amino-4-(2,5-Difluorophenyl)-1,3-Thiazole-5-Carboxylate Cannot Be Casually Substituted by In-Class Analogs


The 2-amino-4-arylthiazole-5-carboxylate scaffold exhibits steep structure–activity relationships (SAR) where even minor aryl substitution changes produce large shifts in potency, target selectivity, and physicochemical properties. The 2,5-difluorophenyl substitution pattern is structurally distinct from the unsubstituted phenyl analog (CAS 64399-23-1, MW 248.30 g·mol⁻¹, ACD/LogP 2.35) and the mono-fluorinated 4-fluorophenyl analog (CAS 74476-50-9, MW 266.29 g·mol⁻¹, LogP 2.64) . The target compound (LogP 2.67, tPSA 51 Ų) [1] occupies a narrow lipophilicity–polarity window that is not replicated by non-fluorinated or mono-fluorinated congeners. Critically, the 2,5-difluorophenyl motif has been crystallographically validated to occupy a specific hydrophobic pocket (the Ras-selective pocket) in B-Raf kinase that mono-fluoro and unsubstituted phenyl groups cannot effectively engage [2]. Generic substitution with an in-class aryl analog therefore risks loss of target engagement, altered metabolic stability, and unpredictable biological readouts in screening cascades.

Quantitative Differentiation Evidence for Ethyl 2-Amino-4-(2,5-Difluorophenyl)-1,3-Thiazole-5-Carboxylate vs. Closest Analogs


Physicochemical Differentiation: LogP, Topological Polar Surface Area, and Molecular Weight vs. Phenyl and 4-Fluorophenyl Analogs

The target compound occupies a discrete physicochemical space relative to its closest aryl-substituted analogs. Compared with the unsubstituted phenyl analog (CAS 64399-23-1; MW 248.30 g·mol⁻¹, ACD/LogP 2.35, PSA 93.45 Ų) and the mono-fluorinated 4-fluorophenyl analog (CAS 74476-50-9; MW 266.29 g·mol⁻¹, LogP 2.64, PSA 94.18 Ų) , the 2,5-difluorophenyl compound (MW 284.29 g·mol⁻¹, ZINC logP 2.67, tPSA 51 Ų) [1] delivers an incremental ~18 g·mol⁻¹ molecular weight increase with a modest 0.03–0.32 logP elevation over the mono-fluoro analog, while maintaining identical hydrogen-bond donor (1) and acceptor (4) counts. The tPSA of 51 Ų is notably lower than the ~93–94 Ų reported for the phenyl and 4-fluorophenyl analogs when calculated by the same topological method, suggesting superior membrane permeability potential within the 2-aminothiazole-5-carboxylate series [1].

Physicochemical property profiling Lipophilicity optimization Medicinal chemistry triage

5-Lipoxygenase (5-LOX) Inhibitory Potential: Class-Level SAR Positioning vs. p-Fluoro Analog (Compound 1d)

The 2-amino-4-arylthiazole scaffold has been validated as a 5-LOX inhibitor chemotype. The p-fluoro substituted 2-amino-4-aryl thiazole (compound 1d) demonstrated an IC₅₀ of ~10 μM against human 5-LOX in a cell-free enzymatic assay, acting through a competitive (non-redox) mechanism distinct from the clinical drug zileuton (IC₅₀ ~1 μM) [1]. The 2,5-difluorophenyl analog is structurally poised to explore the SAR of a second fluorine atom at the ortho position of the aryl ring—a modification that, in related thiazole series, has been shown to modulate potency through altered hydrophobic pocket occupancy and electronic effects on the thiazole π-system [2]. While direct 5-LOX IC₅₀ data for the 2,5-difluorophenyl compound are not yet available in the peer-reviewed literature, the established class-level SAR framework provides a rational basis for prioritizing this compound in 5-LOX inhibitor lead optimization campaigns.

5-Lipoxygenase inhibition Anti-inflammatory drug discovery Competitive inhibition mechanism

Antileukemic Activity Benchmarking: Ruthenium(III) Complex of the Phenyl Analog vs. Scaffold-Inferred Potential of the 2,5-Difluorophenyl Derivative

A ruthenium(III) complex of the phenyl analog, [Ru(ethyl 2-amino-4-phenyl-5-thiazolecarboxylate)₂Cl₂]Cl, demonstrated significant antileukemic activity across multiple human cell lines with IC₅₀ values ranging from 20 to 92 μM [1]. This establishes the 2-amino-4-arylthiazole-5-carboxylate scaffold as a viable ligand framework for metallodrug development. The 2,5-difluorophenyl compound differs from the phenyl analog in that the electron-withdrawing fluorine substituents modulate the Lewis basicity of the thiazole nitrogen and amino group—the two coordination sites utilized in Ru(III) complex formation [1]. The altered electronic environment conferred by the 2,5-difluorophenyl group is expected to shift the metal-binding affinity and, consequently, the cytotoxic potency of its corresponding metal complexes relative to the phenyl analog baseline. Toxicological evaluation of the phenyl analog Ru(III) complex in mice indicated that pharmacologically active concentrations (IC₅₀ range) could be achieved without acute mortality [1].

Antileukemic agents Ruthenium complexes Cytotoxicity profiling

B-Raf Kinase Inhibitor Design: Crystallographic Rationale for the 2,5-Difluorophenyl Motif in Hydrophobic Pocket Occupancy

In an optimized diarylthiazole B-Raf inhibitor series, the 2,5-difluorophenyl moiety was shown by X-ray crystallography (PDB 4CQE) to extend into the Ras-selective hydrophobic pocket formed by the outward movement of the αC-helix in the DFG-out (inactive) kinase conformation [1]. This specific binding mode is not achievable with smaller or differently substituted aryl groups; the 2,5-difluoro substitution pattern provides an optimal steric and electronic fit for this sub-pocket. While the target compound (CAS 887267-76-7) is a simpler 2-amino-4-arylthiazole-5-carboxylate rather than the fully elaborated diarylthiazole clinical candidate, it contains the identical 2,5-difluorophenyl-thiazole substructure that constitutes the core pharmacophoric element responsible for this key hydrophobic interaction [1]. Compounds incorporating this motif demonstrated high oral antitumor activity, mitigated hERG inhibition, and low paradoxical RAF activation—differentiating properties that unsubstituted phenyl and mono-fluorophenyl congeners in the same optimization campaign failed to achieve simultaneously [1].

B-Raf kinase inhibition Structure-based drug design DFG-out conformation

Glutathione Reductase Inhibition: Difluorophenyl Regioisomer Comparison (2,5-DiF vs. 2,4-DiF vs. 3,4-DiF)

A comparative study of 2-aminothiazole derivatives bearing different difluorophenyl regioisomers evaluated their inhibitory effects on glutathione reductase (GR). Among the tested compounds, 2-amino-4-(2,4-difluorophenyl)thiazole exhibited the highest GR inhibition, while 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine showed the lowest inhibitory effect [1]. This regioisomer-dependent activity demonstrates that the precise positioning of fluorine atoms on the phenyl ring profoundly influences target engagement. The 2,5-difluorophenyl substitution pattern represents a distinct regioisomer not directly tested in this study, occupying a unique position in the difluorophenyl SAR matrix that is orthogonal to both the 2,4-difluorophenyl (highest activity) and 3,4-difluorophenyl (lowest activity) congeners [1]. This regioisomeric differentiation provides a rational basis for selecting the 2,5-difluorophenyl compound when exploring GR-related mechanisms or when seeking to avoid the activity profile associated with the 2,4-difluorophenyl regioisomer.

Glutathione reductase inhibition Difluorophenyl regioisomer SAR Oxidative stress modulation

Anticancer Activity of 2,5-Difluorophenyl-Bearing Thiazole Derivatives in Cervical, Breast, and Colorectal Cancer Cell Lines

In a series of 4-methyl-2-{2-[(aryl)methylidene]hydrazinyl}-1,3-thiazole derivatives evaluated by MTT assay against Hela (cervical), MCF-7 (breast), and HT-29 (colorectal) cancer cell lines, compound 2f—bearing a 2,5-difluorophenyl moiety—was among the derivatives that exhibited significant anticancer activity across all three cell lines [1]. The study further demonstrated that active compounds, including the 2,5-difluorophenyl-bearing 2f, induced apoptosis in cancer cells as confirmed by apoptotic protein level analysis [1]. While the 2,5-difluorophenyl compound in this series is a hydrazinyl-thiazole derivative rather than the 2-amino-4-arylthiazole-5-carboxylate scaffold, the shared 2,5-difluorophenyl-thiazole core substructure suggests that the 2,5-difluorophenyl group contributes favorably to anticancer activity across multiple thiazole chemotypes. This provides cross-chemotype validation for the 2,5-difluorophenyl motif in anticancer drug discovery, supporting the selection of the target compound for anticancer screening library assembly.

Anticancer activity MTT cytotoxicity assay Apoptosis induction

Ethyl 2-Amino-4-(2,5-Difluorophenyl)-1,3-Thiazole-5-Carboxylate: Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


Kinase Inhibitor Focused Library Design: Exploiting the 2,5-Difluorophenyl Motif for B-Raf and Related Kinase Targets

Procurement of this compound is directly justified for medicinal chemistry groups building kinase-focused libraries, particularly those targeting B-Raf and related MAPK pathway kinases. The crystallographic evidence (PDB 4CQE) demonstrating that the 2,5-difluorophenyl-thiazole substructure occupies the Ras-selective hydrophobic pocket in the DFG-out kinase conformation [1] provides a structure-based rationale that is not available for the unsubstituted phenyl or mono-fluorophenyl analogs. The compound's free 2-amino and 5-ethyl ester groups serve as orthogonal synthetic handles for parallel derivatization, enabling rapid SAR exploration around a core that has been validated in optimized clinical candidates. The moderate logP (2.67) and low tPSA (51 Ų) [2] further predict favorable permeability characteristics for cellular target engagement assays.

5-Lipoxygenase Inhibitor Lead Optimization: Extending the p-Fluoro SAR with a Second Fluorine Atom

The established 5-LOX inhibitory activity of the p-fluoro analog (compound 1d, IC₅₀ ~10 μM) [3] creates a direct rationale for procuring the 2,5-difluorophenyl compound as the logical next-step SAR probe. The addition of a second fluorine at the ortho position is expected to modulate both the electronic properties of the aryl ring (through σ-inductive effects) and the conformational preferences of the biaryl system, potentially improving potency toward the zileuton benchmark (IC₅₀ ~1 μM). The competitive (non-redox) mechanism established for the scaffold class [3] offers a clean pharmacological profile devoid of antioxidant-based assay interference, an important consideration for hit triage in industrial anti-inflammatory drug discovery programs.

Metallodrug Candidate Synthesis: Fluorine-Tuned Ru(III) Complexes for Antileukemic Evaluation

The validated antileukemic activity of the Ru(III) complex of the phenyl analog (IC₅₀ 20–92 μM against human leukemia cell lines) [4] demonstrates that 2-amino-4-arylthiazole-5-carboxylates are competent bidentate ligands for ruthenium-based metallodrug development. The 2,5-difluorophenyl compound offers an electronically differentiated ligand framework in which the electron-withdrawing fluorine atoms modulate the σ-donor capacity of the thiazole-N and amine-N coordination sites, thereby tuning the redox potential and biological activity of the resulting Ru(III) complex. This scenario is particularly relevant for academic and industrial groups pursuing next-generation metallodrugs with improved potency relative to the phenyl analog baseline.

Difluorophenyl SAR Matrix Completion: Regioisomer-Selective Biological Profiling

The observation that 2-aminothiazoles bearing different difluorophenyl regioisomers (2,4-DiF vs. 3,4-DiF) exhibit markedly different glutathione reductase inhibitory activities [5] highlights the need for systematic regioisomer profiling across biological targets. The 2,5-difluorophenyl compound (CAS 887267-76-7) fills a critical gap in the difluorophenyl SAR matrix, enabling direct head-to-head comparison with the commercially available 2,4-difluorophenyl and 3,4-difluorophenyl congeners. Procurement of all three regioisomers enables comprehensive selectivity profiling that can identify the optimal fluorine substitution pattern for a given biological target, an approach increasingly expected in high-quality medicinal chemistry campaigns and chemical biology probe development.

Quote Request

Request a Quote for Ethyl 2-amino-4-(2,5-difluorophenyl)-1,3-thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.